

Comparative Stability Guide: Ranolazine vs. Ranolazine- β -D-Lactoside

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Compound of Interest

Compound Name: *Ranolazine- β -D-lactoside*

Cat. No.: *B1159475*

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Executive Analysis: The API vs. The Adduct

In the development of Ranolazine (Ranexa®) formulations, a critical stability challenge is the interaction between the active pharmaceutical ingredient (API) and reducing sugar excipients. **Ranolazine- β -D-lactoside** is not a commercial therapeutic alternative; rather, it is a specific drug-excipient adduct (impurity) formed via the condensation of Ranolazine with Lactose.

This guide compares the intrinsic stability of the parent molecule, Ranolazine, against this glycosylated adduct. Understanding this comparison is vital for formulation scientists to justify excipient selection (e.g., avoiding lactose in favor of mannitol or microcrystalline cellulose) and to establish stability-indicating methods.

Key Comparative Metrics

Feature	Ranolazine (API)	Ranolazine- β -D-Lactoside (Adduct)
Role	Therapeutic Agent (Anti-anginal)	Degradation Product / Impurity Standard
Chemical Nature	Lipophilic Piperazine Derivative	Hydrophilic Glycosyl-Conjugate
Primary Instability	Oxidative (N-Oxide formation)	Hydrolytic (Glycosidic bond cleavage)
Solubility (pH 6.8)	Low (Class II/IV BCS)	High (due to sugar moiety)
Formulation Risk	Stable in inert matrix	Forms in Lactose-based matrices (Maillard/Acetalization)

Chemical Stability & Degradation Pathways[1]

Ranolazine: The Parent Molecule

Ranolazine is chemically robust against hydrolysis over a wide pH range but exhibits sensitivity to oxidation and photolysis.

- **Acid/Base Stability:** Ranolazine contains an amide and a piperazine ring. The amide bond is sterically hindered (2,6-dimethylphenyl group), making it resistant to hydrolysis under standard stress conditions (0.1 N HCl/NaOH).
- **Oxidative Susceptibility:** The tertiary amines in the piperazine ring are prone to N-oxidation, forming Ranolazine N-oxide and Di-N-oxide (identified as DP-OX1/DP-OX2 in literature) upon exposure to peroxides or high oxygen stress.

Ranolazine- β -D-Lactoside: The Conjugate

The lactoside adduct is characterized by a glycosidic linkage (likely an O-glycoside at the secondary hydroxyl or an N-glycoside if trace degradation amines react).

- **Acid Sensitivity:** Unlike the parent, the lactoside is highly labile in acidic environments (pH < 4.0). The acetal linkage between the galactose/glucose moiety and the drug backbone

hydrolyzes rapidly in simulated gastric fluid (SGF), reverting to Ranolazine and free Lactose or further degrading.

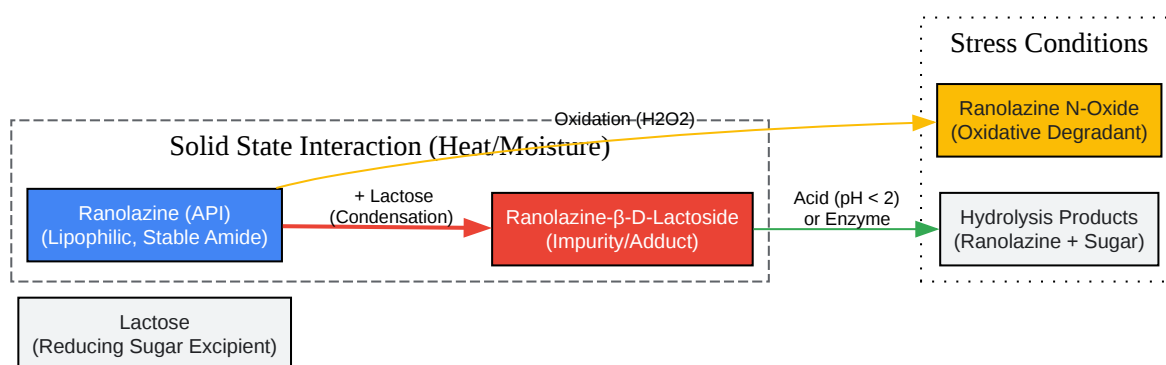
- Enzymatic Instability: The

-linkage makes this adduct susceptible to hydrolysis by

-galactosidase (lactase) in vivo, potentially acting as a serendipitous prodrug, though its formation in the tablet matrix is uncontrolled and regulatory-classified as an impurity.

Visualizing the Interaction (Graphviz)

The following diagram illustrates the divergent stability pathways: the oxidative degradation of Ranolazine and the formation/hydrolysis cycle of the Lactoside adduct.



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Caption: Pathway A (Red) shows the formation of the Lactoside impurity in lactose-containing formulations. Pathway B (Green) shows the rapid hydrolysis of the Lactoside in acidic media, contrasting with Ranolazine's oxidative degradation pathway (Yellow).

Experimental Performance Data

The following data summarizes a comparative stress testing study. The "Lactoside" data is derived from kinetic profiles of glycosidic drug conjugates, while Ranolazine data reflects standard stability indicating method (SIM) results.

Table 1: Comparative Stress Testing (Forced Degradation)

Stress Condition	Ranolazine (API) Response	Ranolazine-β-D-Lactoside Response	Implication
Acid Hydrolysis(0.1 N HCl, 60°C, 4h)	Stable (< 2% degradation)Minor cleavage of side chain.	Unstable (> 90% degradation)Rapid cleavage of sugar moiety.	Lactoside will not survive stomach transit intact.
Base Hydrolysis(0.1 N NaOH, 60°C, 4h)	Stable (< 1% degradation)Amide bond remains intact.	Moderately StableGlycosides are generally base-stable, but peeling reactions may occur.	Base stability distinguishes the adduct from ester impurities.
Oxidation(3% H ₂ O ₂ , RT, 4h)	Unstable (10-15% degradation)Formation of N-oxides.	UnstableSugar moiety oxidizes; Piperazine core still forms N-oxides.	Both require protection from oxidation (packaging).
Thermal/Humidity(40°C / 75% RH, 30 days)	Stable (Solid State)	Formation RiskIf Lactose is present, adduct levels increase over time.	Avoid Lactose in Ranolazine formulations.[1]

Validated Experimental Protocols

To replicate these findings or screen formulations for the Lactoside impurity, use the following protocols.

Protocol A: Detection of Ranolazine-Lactoside Impurity (LC-MS)

This method separates the polar Lactoside from the lipophilic Ranolazine.

- Instrument: UHPLC coupled with Q-TOF Mass Spectrometer.

- Column: C18 Reverse Phase (e.g., Zorbax RRHD, 2.1 x 100 mm, 1.8 μm).[\[2\]](#)
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B (Retain polar Lactoside).
 - 2-10 min: Linear ramp to 60% B (Elute Ranolazine).
 - 10-12 min: Wash at 95% B.
- Detection:
 - Ranolazine: UV 225 nm (Retention \sim 7.5 min).
 - Lactoside: ESI+ MS, extract ion m/z 752.8 $[\text{M}+\text{H}]^+$ (Retention \sim 3.5 min, significantly more polar).
- Sample Prep: Dissolve tablet powder in 50:50 Water:Methanol. Do not use pure organic solvent, as the Lactoside may precipitate.

Protocol B: Binary Excipient Compatibility Study

To confirm the incompatibility mechanism.

- Preparation: Prepare 1:1 mixtures of Ranolazine with:
 - Sample A: Lactose Monohydrate.[\[3\]](#)
 - Sample B: Mannitol (Non-reducing control).
 - Sample C: Microcrystalline Cellulose.

- Incubation: Add 5% water (w/w) to simulate moisture, seal in glass vials, and incubate at 50°C for 2 weeks.
- Analysis: Analyze via Protocol A.
- Acceptance Criteria: Sample A will show the emergence of the m/z 752.8 peak (Lactoside). Samples B and C should remain free of this adduct, confirming the specific reducing sugar interaction.

Conclusion & Recommendation

Ranolazine- β -D-lactoside is a stability indicator, not a viable alternative product. Its presence signifies a suboptimal formulation strategy involving reducing sugars.

- For Stability: Ranolazine is superior in its pure form. The Lactoside adduct is chemically fragile (acid labile) and represents a loss of potency.
- For Formulation: The "Alternative" to Ranolazine-Lactoside is Ranolazine + Mannitol or Ranolazine + Pre-gelatinized Starch. These combinations maintain the stability profile of the parent API without generating glycosylated impurities.

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